molecular formula C10H11F3N2O2S B1346475 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid CAS No. 1000339-77-4

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1346475
CAS No.: 1000339-77-4
M. Wt: 280.27 g/mol
InChI Key: GETINQADFJCORZ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a thiazole ring

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form stable hydrophobic interactions with the catalytic pocket of certain enzymes, such as IKKβ, which is involved in inflammatory responses . These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression profiles and metabolic flux, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to target biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit or activate enzymatic reactions, leading to downstream effects on cellular pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, the compound may localize to the nucleus, cytoplasm, or mitochondria, depending on its interactions with cellular machinery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-YL)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Piperidin-1-YL)-4-chloro-1,3-thiazole-5-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.

    2-(Piperidin-1-YL)-4-bromo-1,3-thiazole-5-carboxylic acid: Features a bromo group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.

Properties

IUPAC Name

2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETINQADFJCORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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